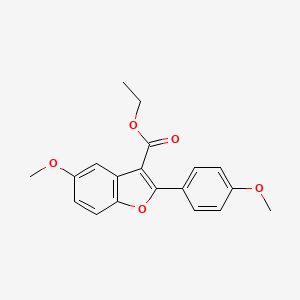

Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-23-19(20)17-15-11-14(22-3)9-10-16(15)24-18(17)12-5-7-13(21-2)8-6-12/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZGUJVZAJUTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors and appropriate reagents.

Introduction of Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Carboxylation: The carboxylate group can be introduced via esterification reactions, often using ethyl chloroformate or similar reagents.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are selected to enhance reaction rates and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzofuran ring or the ester group, potentially yielding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid.

Reduction: Formation of ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate alcohol.

Substitution: Various halogenated derivatives of the original compound.

Chemistry:

Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacological Studies: Investigated for potential anti-inflammatory, antioxidant, and anticancer properties.

Drug Development: Serves as a lead compound for the development of new therapeutic agents.

Industry:

Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Agriculture: Possible applications as a pesticide or herbicide due to its bioactive nature.

Mechanism of Action

The exact mechanism of action of Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylate groups can influence its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

Ethyl 5-Methoxy-2-[(4-Methoxyphenoxy)Methyl]-1-Benzofuran-3-Carboxylate

- Molecular Formula : C₂₀H₂₀O₆ (identical to the target compound)

- Key Difference: The 2-position substituent is a (4-methoxyphenoxy)methyl group instead of a direct 4-methoxyphenyl group.

- This may alter solubility and binding interactions compared to the rigid 4-methoxyphenyl group in the target compound .

Ethyl 5-Hydroxy-2-(4-Methoxyphenyl)-1-Benzofuran-3-Carboxylate

- Molecular Formula : C₁₈H₁₆O₅ (molecular weight: 312.32 g/mol)

- Key Difference : A hydroxyl group replaces the methoxy group at position 3.

- However, it may reduce metabolic stability due to susceptibility to oxidation or conjugation reactions .

Modifications to the Ester Group

Ethyl 2-(tert-Butyl)-5-(2-(4-Methoxyphenyl)-2-Oxoethoxy)-1-Benzofuran-3-Carboxylate

- Molecular Formula : C₂₃H₂₄O₇ (molecular weight: 412.44 g/mol)

- A 2-oxoethoxy group at position 5 introduces a ketone moiety, which may participate in redox reactions or serve as a hydrogen-bond acceptor .

Ethyl 2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate

- Molecular Formula : C₂₁H₂₀O₄ (molecular weight: 336.38 g/mol)

- Key Difference: A propenoxy group with a phenyl substituent at position 4.

- Impact : The extended conjugated system (E-configuration) may enhance UV absorption properties, making this compound relevant in materials science. The methyl group at position 2 slightly reduces steric hindrance compared to the target compound .

Heterocyclic and Functional Group Replacements

Ethyl 5-{2-[2-(4-Methylbenzoyl)Hydrazino]-2-Oxoethoxy}-2-Phenyl-1-Benzofuran-3-Carboxylate

- Molecular Formula : C₂₆H₂₃N₂O₇ (molecular weight: 481.47 g/mol)

- Key Difference: Incorporation of a hydrazino-linked 4-methylbenzoyl group at position 5.

- Impact : The hydrazine moiety introduces nucleophilic reactivity, enabling coordination with metal ions or participation in condensation reactions. This functionalization is advantageous in designing chemosensors or prodrugs .

Methyl 1-(4-Methoxyphenyl)-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate

- Molecular Formula : C₁₉H₁₈N₂O₃ (molecular weight: 322.36 g/mol)

- Key Difference : Replacement of benzofuran with an imidazole ring.

- Impact : The imidazole core provides a basic nitrogen, enhancing interactions with biological targets like enzymes or receptors. This structural shift may improve bioavailability but reduce aromatic stacking interactions compared to benzofuran derivatives .

Comparative Data Table

Biological Activity

Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C18H16O4

- Molecular Weight : 296.32 g/mol

- InChI Key : YEFHSORTXSDULX-UHFFFAOYSA-N

The compound features a benzofuran core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate. Research indicates that compounds within this class can exhibit significant cytotoxic effects on various cancer cell lines.

Case Studies

-

Study on Cytotoxicity : A study evaluated the effectiveness of several benzofuran derivatives against human cancer cell lines. The results indicated that certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency (Table 1) .

Compound Cell Line IC50 (μM) CA-4 HAAEC 10 Benzofuran 6a MCF-7 4.2 Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate HepG2 5.0 - Mechanistic Insights : The mechanism of action for these compounds often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells. For instance, structural modifications at specific positions on the benzofuran ring have been shown to enhance binding affinity to tubulin, thereby increasing antiproliferative activity .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antibacterial and antifungal properties. Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has been tested against various microbial strains.

Findings

-

Antibacterial Activity : In vitro studies demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The zones of inhibition were comparable to established antibiotics (Table 2) .

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 21 Escherichia coli 19 Pseudomonas aeruginosa 18 - Antifungal Activity : The compound also showed promising antifungal activity against common pathogens such as Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be influenced by its structural components:

- Methoxy Groups : The presence of methoxy groups at specific positions enhances solubility and bioavailability.

- Benzofuran Core : Modifications to the benzofuran structure can significantly impact cytotoxicity and selectivity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.